molecular formula C15H15ClN2O3 B1207877 N-[3-chloro-4-(4-morpholinyl)phenyl]-2-furancarboxamide

N-[3-chloro-4-(4-morpholinyl)phenyl]-2-furancarboxamide

Cat. No. B1207877
M. Wt: 306.74 g/mol
InChI Key: WRGUVNXNRMCKCI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-[3-chloro-4-(4-morpholinyl)phenyl]-2-furancarboxamide is an aromatic amide and a member of furans.

Scientific Research Applications

Synthesis and Chemical Reactions

  • N-[3-chloro-4-(4-morpholinyl)phenyl]-2-furancarboxamide is involved in various synthetic pathways. For instance, it can react with amines in the presence of acetic acid or ammonium acetate to produce diaminomethylene derivatives, as demonstrated by Yamagata et al. (2002) (Yamagata, Okabe, Yamazaki, & Tagawa, 2002).
  • In another study, a similar compound was synthesized via condensation reactions involving isocyanato compounds, indicating the versatility of these furancarboxamides in synthetic chemistry (Ji et al., 2018).

Biological Activity and Applications

  • Compounds closely related to N-[3-chloro-4-(4-morpholinyl)phenyl]-2-furancarboxamide have shown antimicrobial and antifungal activities. For example, Loganathan et al. (2015) synthesized derivatives that exhibited significant antibacterial and antifungal properties (Loganathan, Shingare, & Mane, 2015).
  • Additionally, derivatives of this compound have been evaluated for their potential as corrosion inhibitors, suggesting their utility in industrial applications, as explored by Zulfareen et al. (2016) (Zulfareen, Kannan, Venugopal, & Gnanavel, 2016).

Structural and Physicochemical Studies

  • Structural analysis of similar compounds has been conducted to understand their molecular configuration, which is crucial in determining their chemical and biological properties (Lu et al., 2017).

Miscellaneous Applications

  • Other research includes the exploration of these compounds in the context of cerebral protective agents and their potential in treating anoxia, as investigated by Ohkubo et al. (1995) (Ohkubo, Kuno, Nakanishi, & Takasugi, 1995).

properties

Product Name

N-[3-chloro-4-(4-morpholinyl)phenyl]-2-furancarboxamide

Molecular Formula

C15H15ClN2O3

Molecular Weight

306.74 g/mol

IUPAC Name

N-(3-chloro-4-morpholin-4-ylphenyl)furan-2-carboxamide

InChI

InChI=1S/C15H15ClN2O3/c16-12-10-11(17-15(19)14-2-1-7-21-14)3-4-13(12)18-5-8-20-9-6-18/h1-4,7,10H,5-6,8-9H2,(H,17,19)

InChI Key

WRGUVNXNRMCKCI-UHFFFAOYSA-N

Canonical SMILES

C1COCCN1C2=C(C=C(C=C2)NC(=O)C3=CC=CO3)Cl

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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